REACTION_CXSMILES
|
[C:1]([O:5][C:6]1[CH:7]=[C:8]([CH:19]=O)[C:9]2[S:13][C:12]([O:14][CH:15]([CH3:17])[CH3:16])=[N:11][C:10]=2[CH:18]=1)([CH3:4])([CH3:3])[CH3:2].[O:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1>ClCCl>[C:1]([O:5][C:6]1[CH:7]=[C:8]([CH:19]=[CH2:22])[C:9]2[S:13][C:12]([O:14][CH:15]([CH3:16])[CH3:17])=[N:11][C:10]=2[CH:18]=1)([CH3:2])([CH3:3])[CH3:4].[C:22]([O:21][CH2:25][CH3:24])(=[O:5])[CH3:23].[CH3:18][CH2:6][CH2:7][CH:8]([CH3:19])[CH3:9] |f:4.5|
|
Name
|
N-butyl lithium
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC=1C=C(C2=C(N=C(S2)OC(C)C)C1)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for 4.5 hours at room temperature
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water (3×), brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC=1C=C(C2=C(N=C(S2)OC(C)C)C1)C=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC.CCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |